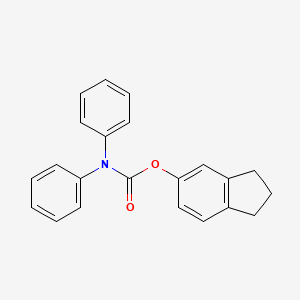

2,3-dihydro-1H-inden-5-yl diphenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds closely related to 2,3-dihydro-1H-inden-5-yl diphenylcarbamate involves cyclization reactions, semi-carbazide derivatives, and specific conditions to achieve the desired molecular structure. For instance, Pitucha et al. (2009) describe the synthesis of 4,4′-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives via cyclization reactions of semicarbazide derivatives in alkaline solutions, illustrating a method that could potentially be adapted for synthesizing the compound (Pitucha, Borowski, Karczmarzyk, & Fruziński, 2009).

Molecular Structure Analysis

X-ray diffraction and theoretical calculations, including DFT/B3LYP/6-311G** analyses, are commonly employed to determine synthesized compounds' molecular structures. The molecular structure of similar compounds has been confirmed through these methods, providing a basis for understanding the structural properties of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate.

Chemical Reactions and Properties

Reactivity studies and antineoplastic activities of related compounds, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), offer insights into the chemical behaviors and potential applications of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate. These studies reveal the conditions under which these compounds react and their susceptibility to hydrolysis, which is crucial for understanding their stability and reactivity (Anderson, Chang, & Mcpherson, 1983).

Physical Properties Analysis

While specific information on the physical properties of 2,3-dihydro-1H-inden-5-yl diphenylcarbamate is not readily available, related research on compounds like 5-phenyl-(5,6-diphenyl-)-2,3-dihydro-1,2,4-triazine-3-thions provides a framework for understanding potential physical characteristics. These include insights into solubility, crystallinity, and stability, which are essential for practical applications and further chemical analyses (Rybakova & Kim, 2021).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to 2,3-dihydro-1H-inden-5-yl diphenylcarbamate, such as their reactivity with various substrates, insertion, addition, and cycloaddition reactions, provide valuable insights. For instance, the study of stable carbenes and their reactivity towards organic substrates illustrates the nucleophilic behavior and potential for various chemical transformations (Enders, Breuer, Runsink, & Teles, 1996).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit ripk1 , a kinase involved in necroptosis, a form of programmed cell death .

Mode of Action

It’s suggested that similar compounds can potently inhibit ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . This inhibition could lead to the prevention of necroptosis .

Biochemical Pathways

Inhibition of ripk1, as seen with similar compounds, would affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.

Result of Action

Similar compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-5-yl N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-22(25-21-15-14-17-8-7-9-18(17)16-21)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-16H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXLVOOXRVLSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-inden-5-yl N,N-diphenylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)

![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)

![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)

![2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)